Introduction: A Versatile Building Block in Modern Synthesis
Introduction: A Versatile Building Block in Modern Synthesis
An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-(4-bromophenyl)propanoate
Ethyl 2-(4-bromophenyl)propanoate is a halogenated aromatic ester that serves as a pivotal intermediate in the landscape of organic synthesis. Its structural architecture, featuring a reactive bromine atom on a phenyl ring, a chiral center at the α-position of the ester, and a modifiable ester group, makes it a highly valuable precursor for the construction of complex molecular frameworks. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, reactivity profile, and applications, with a focus on the underlying principles that govern its utility in the laboratory and in the synthesis of high-value compounds.
Core Chemical Identity and Physicochemical Characteristics
The fundamental properties of a compound dictate its behavior in both reactive and non-reactive environments. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference point for laboratory use.
Compound Identification
A clear identification is the first step in ensuring experimental accuracy and safety.
| Identifier | Value | Source |
| IUPAC Name | ethyl 2-(4-bromophenyl)propanoate | [1] |
| CAS Number | 111914-79-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |
| Molecular Weight | 257.13 g/mol | [1][3] |
| Canonical SMILES | CCOC(=O)C(C)C1=CC=C(Br)C=C1 | [1] |
| InChI Key | WHNBIRCJWQMENU-UHFFFAOYSA-N | [1] |
Physicochemical Properties
These properties are critical for designing experimental setups, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Significance & Implications |
| Purity | Typically >95% - 97% | High purity is essential for minimizing side reactions and ensuring reproducibility in synthetic applications.[1][3] |
| LogP | 3.425 | This value indicates a significant degree of lipophilicity, suggesting good solubility in non-polar organic solvents and potential for bioavailability in biological systems.[1] |
| Solubility | Soluble in various organic solvents (e.g., alcohols, esters, ketones).[4] Limited solubility in water.[4] | Solubility dictates the choice of reaction media and extraction solvents. Its low water solubility facilitates separation from aqueous phases during workup. |
| Hydrogen Bond Acceptors | 1 | The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, influencing its solvation properties.[1] |
Spectroscopic Profile: Elucidating the Molecular Structure
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. Understanding the expected spectral data is a self-validating system for confirming the identity and purity of Ethyl 2-(4-bromophenyl)propanoate.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is one of the most powerful tools for structural confirmation. The predicted spectrum for this molecule in CDCl₃ would exhibit the following key signals:
-
~7.45 ppm (d, 2H): A doublet corresponding to the two aromatic protons ortho to the bromine atom. Their chemical shift is downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing bromine.
-
~7.25 ppm (d, 2H): A doublet for the two aromatic protons meta to the bromine atom.
-
~4.15 ppm (q, 2H): A quartet representing the two methylene (-O-CH₂ -CH₃) protons of the ethyl group. The splitting into a quartet is due to coupling with the adjacent methyl group (3 protons + 1 = 4).
-
~3.65 ppm (q, 1H): A quartet for the single benzylic proton (-CH (CH₃)-). Its splitting is caused by coupling to the adjacent methyl group.
-
~1.50 ppm (d, 3H): A doublet for the three methyl protons on the propanoate backbone (-CH(CH₃ )-). The signal is split into a doublet by the adjacent benzylic proton.
-
~1.20 ppm (t, 3H): A triplet corresponding to the three terminal methyl protons (-O-CH₂-CH₃ ) of the ethyl ester. It is split into a triplet by the adjacent methylene group (2 protons + 1 = 3).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton. Approximately 9 unique signals would be expected:
-
~173 ppm: Carbonyl carbon (C=O) of the ester.
-
~140 ppm: Aromatic carbon attached to the propanoate group.
-
~132 ppm: Aromatic carbons ortho to the bromine.
-
~129 ppm: Aromatic carbons meta to the bromine.
-
~121 ppm: Aromatic carbon attached to the bromine.
-
~61 ppm: Methylene carbon of the ethyl ester (-O-C H₂-CH₃).
-
~45 ppm: Benzylic methine carbon (-C H(CH₃)-).
-
~18 ppm: Methyl carbon of the propanoate backbone (-CH(C H₃)-).
-
~14 ppm: Methyl carbon of the ethyl ester (-O-CH₂-C H₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
~1735 cm⁻¹: A strong, sharp absorption band characteristic of the C=O (carbonyl) stretch of the ester functional group.
-
~3000-2850 cm⁻¹: Absorption bands corresponding to the C-H stretching of the aliphatic (sp³) carbons in the ethyl and methyl groups.
-
~1600-1450 cm⁻¹: Multiple peaks for the C=C stretching vibrations within the aromatic ring.
-
~1250-1000 cm⁻¹: Strong C-O stretching vibrations associated with the ester linkage.
-
~1010 cm⁻¹: A moderate peak indicating the C-Br stretch on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
-
Molecular Ion Peak (M+): A prominent feature would be a pair of peaks for the molecular ion due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 256 and m/z 258. This isotopic signature is a definitive confirmation of the presence of a single bromine atom.
Synthesis and Reactivity Profile
The synthetic utility of Ethyl 2-(4-bromophenyl)propanoate stems from its specific reactive sites, which can be manipulated with high selectivity.
General Synthesis Workflow
The most direct and common synthesis is the Fischer esterification of its corresponding carboxylic acid, 2-(4-bromophenyl)propanoic acid. This method is reliable and scalable.
Experimental Protocol: Fischer Esterification
-
Reaction Setup: To a solution of 2-(4-bromophenyl)propanoic acid (1.0 eq) in absolute ethanol (acting as both solvent and reactant), add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-5 mol%).
-
Heating: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, neutralize the catalyst with a weak base like saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved via vacuum distillation or column chromatography if necessary.
Core Reactivity and Mechanistic Insights
The molecule's reactivity is centered on three key areas: the ester, the aromatic ring, and the benzylic position. The bromine atom is particularly significant as it serves as a synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
Key Reaction Pathways:
-
Ester Hydrolysis: The ester can be readily hydrolyzed back to the parent carboxylic acid under either acidic or basic (saponification) conditions. This is often a necessary step in multi-step syntheses where the ester serves as a protecting group for the carboxylic acid.
-
Palladium-Catalyzed Cross-Coupling: The C-Br bond is the most valuable reactive site for drug development applications. It is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond, effectively replacing the bromine with a new aryl, heteroaryl, or alkyl group.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, introducing nitrogen-containing functionalities.
-
The causality behind this reactivity lies in the oxidative addition of the C-Br bond to a Pd(0) catalyst, initiating the catalytic cycle. This step is highly efficient and allows for the construction of complex molecular architectures that would be difficult to assemble otherwise.
Applications in Research and Drug Development
Ethyl 2-(4-bromophenyl)propanoate is not merely a laboratory chemical; it is a validated and trusted building block in the synthesis of pharmaceutically relevant compounds.[5][6]
-
Intermediate for Active Pharmaceutical Ingredients (APIs): The "profed" family of non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Flurbiprofen, contains a 2-arylpropanoic acid motif. This molecule provides a direct and modifiable template for synthesizing analogs of these drugs. The bromine atom allows for late-stage functionalization, enabling the creation of diverse compound libraries for screening and structure-activity relationship (SAR) studies.[6]
-
Scaffold for Medicinal Chemistry: In drug discovery, the ability to rapidly generate a library of related compounds is paramount. The reliable reactivity of the C-Br bond in cross-coupling reactions allows medicinal chemists to systematically vary the substituent at the 4-position of the phenyl ring, exploring how changes in electronics, sterics, and functionality impact biological activity.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the development of new herbicides and pesticides often involves the synthesis of complex organic molecules. This compound can serve as an intermediate in the production of agrochemicals.[6]
Safety and Handling
As with any laboratory chemical, proper handling is essential.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Measures: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of ingestion, seek immediate medical attention.[1]
Conclusion
Ethyl 2-(4-bromophenyl)propanoate is a compound of significant synthetic value. Its well-defined physicochemical properties, predictable spectroscopic signature, and, most importantly, its versatile reactivity profile make it an indispensable tool for chemists in both academic and industrial research. The strategic placement of the bromine atom provides a reliable handle for advanced synthetic transformations, cementing its role as a key intermediate in the development of pharmaceuticals and other high-value specialty chemicals.
References
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Cheméo. (n.d.). Chemical Properties of Ethyl 2-(4-bromophenyl)acetate (CAS 14062-25-0). Retrieved from [Link]
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Patsnap Eureka. (2025). Solubility of Ethyl Propanoate in Various Organic Solvents. Retrieved from [Link]
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EPA. (n.d.). Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate Properties. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-bromophenyl)propanoate. Retrieved from [Link]
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